![molecular formula C16H18N4O5S B2758413 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 850935-95-4](/img/structure/B2758413.png)
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as CXCR2 antagonist, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a type of small molecule inhibitor that has been shown to have significant effects on various biological processes.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on compounds with similar structures, such as 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, demonstrates their potential for significant antimicrobial activity. These compounds have been synthesized and characterized, showing promising results against a variety of Gram-positive and Gram-negative bacteria as well as pathogenic fungi, indicating a potential application of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide in antimicrobial research (Devarasetty et al., 2019).
Anticancer Activity
Compounds incorporating 1,3,4-oxadiazol structures have been explored for their anticancer properties. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting that N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide could have similar applications in cancer research (Ravinaik et al., 2021).
Pharmacological Targeting of sGC
The soluble guanylyl cyclase (sGC) enzyme, a receptor for nitric oxide, has been targeted by anthranilic acid derivatives with structural similarities to N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. These compounds activate sGC in a concentration-dependent manner, suggesting potential applications in developing vasodilator drugs and studying NO signaling pathways (Schindler et al., 2006).
Anti-inflammatory Activity
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide may have potential applications in anti-inflammatory research, given the anti-inflammatory activity observed in benzimidazole derivatives bearing oxadiazole and morpholine rings. These compounds have shown significant activity in carrageenan-induced rat paw edema tests, suggesting their potential in treating inflammatory diseases (Rathore et al., 2017).
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c21-14(17-16-19-18-15(25-16)12-1-2-12)11-3-5-13(6-4-11)26(22,23)20-7-9-24-10-8-20/h3-6,12H,1-2,7-10H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHLDVVYXKERBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.